2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, arylamines, and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation reactions can produce oxidized derivatives with different functional groups .
Scientific Research Applications
2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzoxazole ring.
Properties
Molecular Formula |
C20H11Cl3N2O2 |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-3-1-2-11(8-12)20-25-17-10-14(5-7-18(17)27-20)24-19(26)15-6-4-13(22)9-16(15)23/h1-10H,(H,24,26) |
InChI Key |
SUZKWEQGJVQSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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